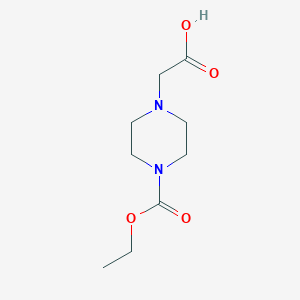
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid is a chemical compound with the molecular formula C9H16N2O4 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid typically involves the reaction of piperazine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of piperazine attacks the carbon atom of ethyl chloroacetate, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Piperazine, ethyl chloroacetate
Solvent: Anhydrous ethanol
Catalyst: Sodium hydroxide
Temperature: Room temperature
Time: 24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reagents. The reaction mixture is then subjected to purification processes such as crystallization and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO)
Major Products
Oxidation: 2-(4-(Carboxyl)piperazin-1-yl)acetic acid
Reduction: 2-(4-(Hydroxymethyl)piperazin-1-yl)acetic acid
Substitution: Various substituted piperazine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to changes in their activity and subsequent modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and cellular signaling pathways.
Comparación Con Compuestos Similares
2-(4-(Ethoxycarbonyl)piperazin-1-yl)acetic acid can be compared with other similar compounds, such as:
2-(4-(Carboxyl)piperazin-1-yl)acetic acid: Similar structure but with a carboxyl group instead of an ethoxycarbonyl group.
2-(4-(Hydroxymethyl)piperazin-1-yl)acetic acid: Similar structure but with a hydroxymethyl group instead of an ethoxycarbonyl group.
Cetirizine ethyl ester dihydrochloride: A related compound used as an antihistamine.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H16N2O4 |
|---|---|
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
2-(4-ethoxycarbonylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O4/c1-2-15-9(14)11-5-3-10(4-6-11)7-8(12)13/h2-7H2,1H3,(H,12,13) |
Clave InChI |
IWLIYROOSVJFRG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



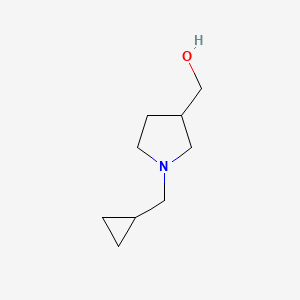

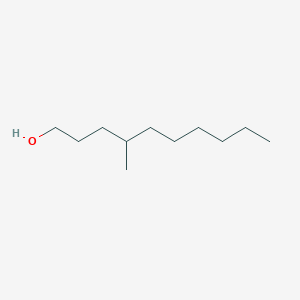
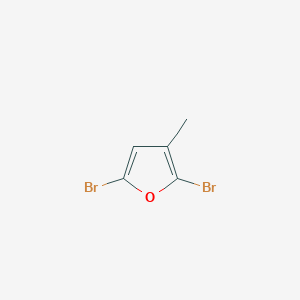




![Methyl 2-[4-(benzyloxy)phenyl]benzoate](/img/structure/B1369355.png)

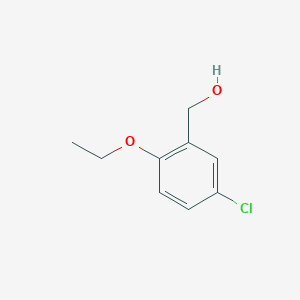
![3-[(2-Fluorophenyl)methyl]azetidine](/img/structure/B1369360.png)
![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)
